4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide
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Overview
Description
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: Shares the dimethoxyphenyl group but differs in the overall structure.
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one: Contains similar functional groups but has a different core structure.
Uniqueness
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(propan-2-yl)phenyl]butanamide is unique due to its 1,2,4-oxadiazole ring, which imparts stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H27N3O4 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)16-8-11-18(12-9-16)24-21(27)6-5-7-22-25-23(26-30-22)17-10-13-19(28-3)20(14-17)29-4/h8-15H,5-7H2,1-4H3,(H,24,27) |
InChI Key |
HJXIPCNTQFHTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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